molecular formula C9H10ClN3 B13422820 6-Chloro-2-isopropylimidazo[1,2-b]pyridazine

6-Chloro-2-isopropylimidazo[1,2-b]pyridazine

Cat. No.: B13422820
M. Wt: 195.65 g/mol
InChI Key: UFDNBSNTXWIELZ-UHFFFAOYSA-N
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Description

6-Chloro-2-isopropylimidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the class of imidazo[1,2-b]pyridazines. These compounds are known for their diverse applications in medicinal chemistry and organic synthesis due to their unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-isopropylimidazo[1,2-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-amino-6-chloropyridazine with isopropylamine in the presence of a suitable catalyst . The reaction conditions often involve heating the mixture to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-isopropylimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-b]pyridazine derivatives, which can have different functional groups attached to the core structure .

Scientific Research Applications

6-Chloro-2-isopropylimidazo[1,2-b]pyridazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is used in the development of agrochemicals and other industrial products .

Mechanism of Action

The mechanism of action of 6-Chloro-2-isopropylimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloroimidazo[1,2-b]pyridazine
  • 2-Ethyl-6-chloroimidazo[1,2-a]pyridine
  • 3-Bromo-6-chloroimidazo[1,2-b]pyridazine

Uniqueness

6-Chloro-2-isopropylimidazo[1,2-b]pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropyl group at the 2-position and chlorine at the 6-position make it a valuable scaffold for further functionalization and application in various fields .

Properties

Molecular Formula

C9H10ClN3

Molecular Weight

195.65 g/mol

IUPAC Name

6-chloro-2-propan-2-ylimidazo[1,2-b]pyridazine

InChI

InChI=1S/C9H10ClN3/c1-6(2)7-5-13-9(11-7)4-3-8(10)12-13/h3-6H,1-2H3

InChI Key

UFDNBSNTXWIELZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CN2C(=N1)C=CC(=N2)Cl

Origin of Product

United States

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